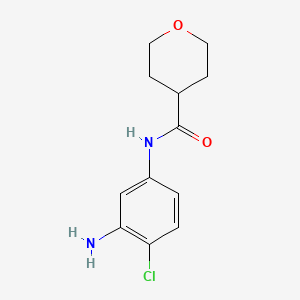

N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPQMZJGEVIMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188818 | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-72-3 | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and tetrahydro-2H-pyran-4-carboxylic acid.

Condensation Reaction: The 3-amino-4-chlorobenzaldehyde is condensed with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound throughout the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Binding Interactions: The amino and carboxamide groups facilitate binding interactions with target proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Table 1: Key Compounds for Comparison

Key Observations:

Substituent Effects on Synthesis: The target compound lacks reported synthetic details, but analogs like 6k (63% yield) and 7b (64% yield) suggest that carboxamides with tetrahydro-2H-pyran or benzamide cores can be synthesized efficiently via similar coupling methods . Lower yields in 6j (31%) may reflect steric challenges from the adamantane group .

Physical Properties :

- Melting points vary significantly: 6k (151–153°C) vs. 6j (183–185°C), indicating that rigid adamantane derivatives exhibit higher thermal stability than tetrahydropyran analogs . The absence of melting point data for the target compound limits direct comparisons.

- Purity levels for all compounds exceed 95%, typical for research-grade materials .

Functional Group Analysis

Tetrahydro-2H-pyran vs. Adamantane/Benzamide Cores :

- The tetrahydro-2H-pyran ring in the target compound and 6k provides conformational flexibility, which may improve binding to biological targets compared to rigid adamantane (6j) or planar benzamide (7b) cores .

- Adamantane’s hydrophobicity (6j) could enhance membrane permeability but reduce aqueous solubility, whereas the tetrahydropyran’s oxygen atom may facilitate hydrogen bonding .

In contrast, 6k’s 3-benzyl-5-hydroxy group adds steric bulk and hydrogen-bonding capacity . The positional isomer N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide () demonstrates how minor changes (2-methyl vs. 4-chloro) alter molecular weight (234.29 vs. 254.71 g/mol) and steric profile, which could impact pharmacokinetics .

Activité Biologique

N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

- Chemical Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 254.71 g/mol

- CAS Number : 1220020-72-3

The compound features an amino group, a chlorine atom, and a tetrahydropyran ring, which contribute to its biological properties. Its synthesis typically involves the condensation of 3-amino-4-chlorobenzaldehyde with tetrahydro-2H-pyran-4-carboxylic acid using EDCI as a condensing agent and DMAP as a catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, its interaction with kinases implicated in oncogenic pathways has been noted, which could lead to novel therapeutic strategies against cancers such as glioblastoma .

The mechanism of action involves binding interactions with enzymes or receptors that modulate critical biological processes. The amino and carboxamide groups facilitate these interactions, potentially influencing pathways related to cell metabolism and survival .

Study 1: Enzyme Inhibition

In a study assessing enzyme inhibition, this compound was shown to inhibit specific enzymes involved in metabolic pathways. The compound demonstrated low micromolar activity against target enzymes, suggesting its potential as a lead compound for drug development.

Study 2: Anticancer Activity

A series of experiments evaluated the compound's efficacy against glioblastoma cells. It was found to significantly reduce cell viability in vitro, with further studies indicating that it may act through the inhibition of AKT signaling pathways—critical for tumor growth and survival .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydro-2H-pyran-4-carboxamide core. Key steps include:

- Amide Coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF for reacting tetrahydro-2H-pyran-4-carboxylic acid derivatives with 3-amino-4-chloroaniline. Maintain an inert atmosphere to prevent oxidation of the amino group .

- Nitro Reduction : If starting from a nitro precursor (e.g., 4-chloro-3-nitrophenyl), catalytic hydrogenation (Pd/C, H₂ in EtOH) achieves >90% reduction efficiency .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) ensures high purity. Critical parameters include stoichiometry, temperature (0–25°C for coupling), and catalyst loading. Design of Experiments (DoE) can optimize yields by systematically varying these factors .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | EDCI, HOBt, DMF, RT, 12h | Amide bond formation | 65–75% |

| 2 | Pd/C (10%), H₂, EtOH, 50°C, 4h | Nitro group reduction | >90% |

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Collect high-resolution data (≤1.0 Å) using a diffractometer.

- Refinement : Use SHELXL for small-molecule refinement. Key metrics include R-factor (<0.05), wR2 (<0.15), and goodness-of-fit (~1.0). For twinned data or disorder, apply TWIN/BASF commands in SHELX .

- Validation : Check for missing electron density (e.g., SQUEEZE in PLATON) and validate geometry using CCDC tools .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine, amide, and aromatic protons. Use DEPT-135 for carbons .

- HRMS : Electrospray ionization (ESI) or APCI for exact mass verification (error <5 ppm) .

- Resolving Discrepancies :

- Orthogonal Validation : Cross-check NMR with LC-MS for impurities. If MS is clean but NMR suggests contaminants, repeat under anhydrous conditions or use preparative HPLC .

- Dynamic Effects : Variable-temperature NMR can resolve signal splitting due to conformational exchange .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways or predict reactivity?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys leverage reaction databases to propose feasible routes. For example, prioritize amidation over Ullmann coupling to avoid harsh conditions .

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., amide bond formation). Calculate activation energies to compare catalysts (e.g., EDCI vs. DCC) .

- Machine Learning : Train models on existing reaction data (e.g., yield, solvent) to predict optimal conditions (temperature, stoichiometry) via platforms like ICReDD .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?

- Methodological Answer :

- Mechanistic Probing : Use isotopic labeling (e.g., ¹⁵N in the amine group) to track reaction pathways via MS/MS.

- In Situ Monitoring : ReactIR or NMR kinetics to detect intermediates (e.g., nitroso compounds during reduction) .

- Post-Hoc Analysis : Combine GC-MS and LC-UV to identify byproducts. If computational models fail to predict them, revise transition-state assumptions or solvent effects in simulations .

Q. How can researchers design experiments to systematically explore structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the pyran ring (e.g., substituents at C3/C4) or chloro-phenyl group. Use parallel synthesis (96-well plates) for efficiency .

- Assays : Screen against target proteins (e.g., kinases, proteases) using fluorescence polarization or SPR. For MMP2 inhibition, measure IC₅₀ via fluorogenic substrate cleavage .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. Compare docking scores (e.g., ΔG) with experimental IC₅₀ to validate models .

Q. What advanced techniques are recommended for studying in vitro metabolic stability or degradation pathways?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using pseudo-first-order kinetics .

- Degradant Identification : High-resolution mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) to fragment metabolites. Compare with synthetic standards for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.